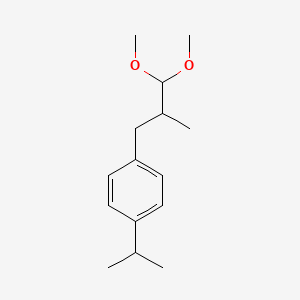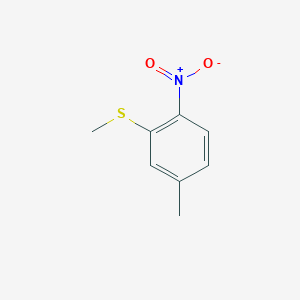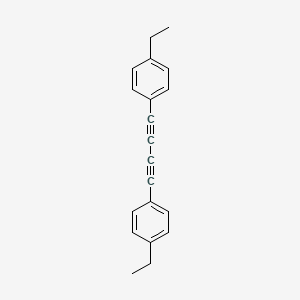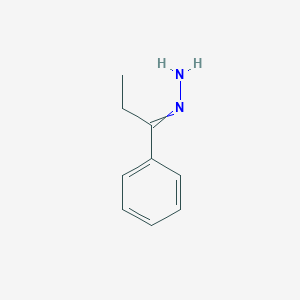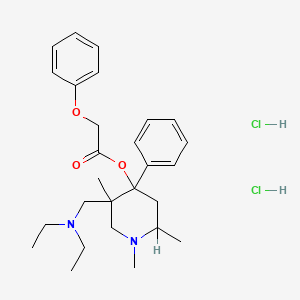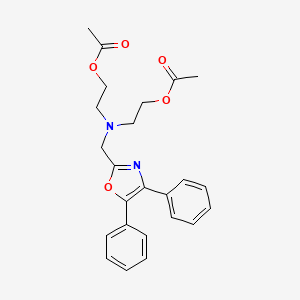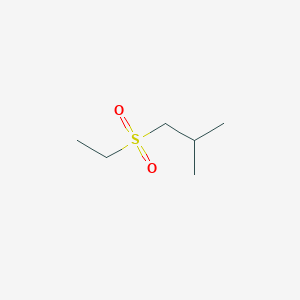![molecular formula C8H11NO3 B14677089 N-[(2-Methylidenecyclopropyl)acetyl]glycine CAS No. 38561-70-5](/img/structure/B14677089.png)
N-[(2-Methylidenecyclopropyl)acetyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-Methylidenecyclopropyl)acetyl]glycine is a derivative of glycine, an amino acid. This compound is notable for its unique structure, which includes a cyclopropyl ring with a methylene group and an acetyl group attached to the glycine backbone. Its chemical formula is C7H11NO3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-[(2-Methylidenecyclopropyl)acetyl]glycine can be synthesized through various methods. One common approach involves the reaction of glycine with acetic anhydride in the presence of a catalyst. The reaction typically occurs in a solvent such as benzene or glacial acetic acid . The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-Methylidenecyclopropyl)acetyl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
N-[(2-Methylidenecyclopropyl)acetyl]glycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in metabolic pathways.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of N-[(2-Methylidenecyclopropyl)acetyl]glycine involves its interaction with specific enzymes and metabolic pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism. It is metabolized to form various intermediates, which can then participate in further biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetylglycine: A simpler derivative of glycine with an acetyl group attached.
N-Acetylcysteine: Another derivative of an amino acid, used for its antioxidant properties.
N-Acetylaspartic acid: Involved in the metabolism of aspartic acid.
Uniqueness
N-[(2-Methylidenecyclopropyl)acetyl]glycine is unique due to its cyclopropyl ring structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
38561-70-5 |
|---|---|
Formule moléculaire |
C8H11NO3 |
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
2-[[2-(2-methylidenecyclopropyl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C8H11NO3/c1-5-2-6(5)3-7(10)9-4-8(11)12/h6H,1-4H2,(H,9,10)(H,11,12) |
Clé InChI |
LDJSYWQWBURRTI-UHFFFAOYSA-N |
SMILES canonique |
C=C1CC1CC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


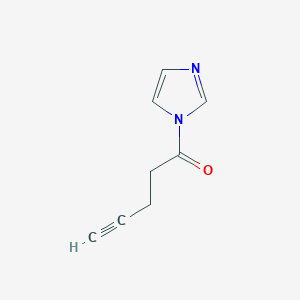
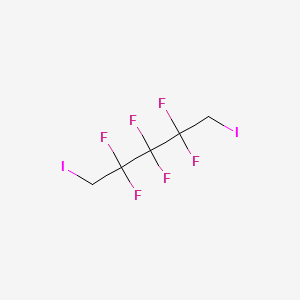
![5-{3-(Dimethylamino)-1-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]propoxy}-5-oxopentanoate](/img/structure/B14677021.png)
![5,5-Dimethyldibenzo[b,e]silin-10(5H)-one](/img/structure/B14677035.png)


